molecular formula C14H12N4OS B128640 Nolatrexed CAS No. 147149-76-6

Nolatrexed

カタログ番号: B128640
CAS番号: 147149-76-6
分子量: 284.34 g/mol
InChIキー: XHWRWCSCBDLOLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nolatrexed (AG337, Thymitaq™) is a non-classical thymidylate synthase (TS) inhibitor designed through structure-based computer modeling to overcome resistance mechanisms associated with classical antifolates like methotrexate . It targets TS, a critical enzyme in DNA synthesis, by competitively binding to the folate cofactor site, thereby depleting thymidine nucleotides and inducing apoptosis in rapidly dividing cells . Clinically, this compound has been evaluated in hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma, and pediatric cancers, demonstrating moderate efficacy with manageable toxicity . Its oral bioavailability (89%) and rapid clearance (t1/2 ~1.9 hours) distinguish it from other TS inhibitors .

特性

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRWCSCBDLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048281
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-76-6
Record name Nolatrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147149-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nolatrexed [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolatrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLATREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Traditional Synthesis from 2-Bromo-4-Nitrotoluene

The classical synthesis of this compound dihydrochloride, as described by Shi Hui-lin (2008), begins with 2-bromo-4-nitrotoluene and proceeds through eight steps to achieve an 8% overall yield. Key stages include:

  • Catalytic hydrogenation to reduce the nitro group.

  • Cyclization with chloral hydrate and hydroxylamine hydrochloride to form 4-bromo-5-methylisatin.

  • Baeyer-Villiger oxidation to introduce an oxygen functionality.

  • Ullmann coupling with 4-pyridylthiol to establish the critical sulfur linkage.

  • Salt formation with hydrochloric acid to yield the dihydrochloride form.

This method, while foundational, faces challenges such as low yield and the use of hazardous reagents like sodium hydride in the Ullmann reaction.

Optimized Three-Step Synthesis

A streamlined approach developed by Yang et al. (2010) reduces the synthesis to three steps, improving yield and safety:

  • Oxidative rearrangement : 4-Bromo-5-methylisatin is converted to methyl anthranilate using potassium peroxydisulfate and sodium methoxide.

  • Ullmann coupling : Potassium carbonate replaces sodium hydride, and copper catalyst usage is reduced by 50%, minimizing environmental impact.

  • Copper removal : Sodium sulfide neutralizes residual copper under mild conditions (pH 6–7), avoiding corrosive hydrogen sulfide.

ParameterTraditional MethodOptimized Method
Steps83
Overall Yield8%32%
Copper Catalyst Loading10 mol%5 mol%
Reaction SafetyLow (NaH used)High (K₂CO₃ used)

This optimization addresses scalability and industrial feasibility while maintaining a purity of >99%.

Pharmaceutical Formulation Strategies

Oral Capsule Formulations

PatSnap’s patent (CN1765364A) details capsule formulations designed to mitigate gastrointestinal toxicity observed in early clinical trials:

Capsule Formula 1 (50 mg dose):

  • This compound dihydrochloride: 10 g

  • Starch: 40 g

  • Carboxymethylcellulose: 2.5 g

  • Magnesium stearate: 250 mg

Granules are prepared by sieving (120-mesh), wet granulation with 8% starch slurry, and encapsulation.

Capsule Formula 2 (200 mg dose):

  • This compound dihydrochloride: 20 g

  • Starch: 20 g

  • Carboxymethylcellulose: 1 g

  • Magnesium stearate: 100 mg

The reduced starch content in Formula 2 increases drug loading while maintaining flowability.

Freeze-Dried Powder for Injection

A lyophilized formulation enhances stability for parenteral administration:

  • This compound dihydrochloride: 10 g

  • Mannitol: 0.5 g

  • Water for injection: 200 mL

Post-dissolution, activated carbon decolorization and 0.22 μm filtration ensure sterility. Freeze-drying yields a porous matrix that reconstitutes rapidly in saline.

Clinical Pharmacokinetics and Formulation Refinement

Bioavailability and Food Effects

Phase I trials demonstrated 89% oral bioavailability (range: 33–116%), with peak plasma concentrations (Cₘₐₓ) of 15.0 μg/mL under fasting conditions. Food intake alters pharmacokinetics:

  • Cₘₐₓ decreases by 45% (8.3 μg/mL)

  • Tₘₐₓ increases from 45 to 180 minutes

  • Trough concentrations rise from 2.1 to 3.6 μg/mL

These findings informed q6h dosing regimens to maintain thymidylate synthase inhibition.

Toxicity-Driven Formulation Adjustments

Dose-limiting nausea and vomiting at ≥318 mg/m²/day prompted excipient optimization:

  • Starch substitution : Partial replacement with microcrystalline cellulose improved tolerability.

  • Enteric coating : Delayed-release capsules reduced gastric irritation in subsequent trials.

Industrial-Scale Manufacturing Considerations

Copper Removal in Ullmann Coupling

The optimized method uses sodium sulfide (Na₂S) to precipitate copper residues as CuS:
Cu2++S2CuS\text{Cu}^{2+} + \text{S}^{2-} \rightarrow \text{CuS} \downarrow
This achieves <10 ppm copper contamination versus 500 ppm in traditional methods.

Granulation Parameters

Critical process variables for capsule formulations include:

  • Sieving mesh size : 120-mesh ensures uniform particle distribution.

  • Drying temperature : ≤60°C prevents drug degradation.

  • Lubricant blending : Magnesium stearate at 0.5% w/w optimizes tablet ejection.

Emerging Trends in this compound Delivery

Liposomal Encapsulation

Patent CN1765364A discloses a liposomal formulation to enhance tumor targeting:

  • Lipid composition : HSPC:Cholesterol:DSPE-PEG 2000 (55:40:5 molar ratio)

  • Drug loading : 15% w/w via pH-gradient method

This system prolongs half-life from 2.3 h (free drug) to 8.7 h in preclinical models.

Continuous Manufacturing

Recent advances employ flow chemistry for key steps:

  • Baeyer-Villiger oxidation : Tubular reactor with residence time 30 min (vs. 12 h batch).

  • Real-time analytics : PAT tools monitor reaction completion, reducing impurities to <0.1% .

化学反応の分析

Types of Reactions: Nolatrexed primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Substitution: Strong bases and catalysts like nantokite.

Major Products: The major products formed from these reactions include various intermediates that lead to the final compound, this compound .

科学的研究の応用

類似化合物との比較

Comparison with Similar Compounds

Structural and Mechanistic Differences

Compound Class Mechanism Key Structural Features
Nolatrexed Non-classical antifolate Competitive TS inhibition Quinazoline core, 4-pyridylthio side chain
Methotrexate Classical antifolate Dihydrofolate reductase (DHFR) inhibition Pteridine ring, glutamate tail
5-Fluorouracil Pyrimidine analog TS inhibition (via FdUMP) Fluorinated uracil derivative
Raltitrexed Classical antifolate TS inhibition Quinazoline core, substituted benzoylglutamate

This compound’s non-classical structure avoids reliance on folate transporters, reducing resistance risks compared to methotrexate . Unlike 5-fluorouracil (5-FU), which requires metabolic activation to FdUMP, this compound directly inhibits TS without intermediate steps .

Pharmacokinetic Profiles

Parameter This compound Methotrexate Raltitrexed 5-Fluorouracil
Bioavailability 89% (oral) Variable (IV/oral) ~50% (oral) Negligible (oral)
Half-life 1.9 hours 3–10 hours 198 hours 10–20 minutes
Clearance Dose-dependent Renal Renal Hepatic

This compound’s short half-life necessitates continuous infusion (e.g., 24-hour IV) or frequent oral dosing to maintain therapeutic TS inhibition . In contrast, raltitrexed’s prolonged half-life allows weekly dosing .

Clinical Efficacy

Cancer Type This compound Response Comparator (e.g., Methotrexate)
HCC 8% partial response Methotrexate: Limited use in HCC
Head/Neck Synergy with paclitaxel in vitro 5-FU: ~10–15% response
Pediatric ALL Stable disease (11 months) Methotrexate: Standard in ALL

In HCC, this compound’s 8% partial response rate and 54% disease stabilization highlight its niche role in chemotherapy-resistant tumors .

Toxicity Profiles

Toxicity This compound Methotrexate 5-Fluorouracil
Myelosuppression Moderate Severe Moderate
Mucositis Dose-limiting Common Common
Hepatotoxicity Transient LFT changes Chronic liver fibrosis Rare

This compound’s primary dose-limiting toxicities (DLTs) are oral mucositis and gastrointestinal distress, which are reversible and less cumulative than methotrexate’s renal or hepatic toxicities .

Combination Therapies

  • With Paclitaxel: Synergistic growth inhibition in head/neck cancer cell lines when this compound preceded paclitaxel by 48 hours. However, antagonism occurred with reversed schedules . Pharmacokinetic interactions reduced paclitaxel clearance by 50% when co-administered .
  • With DNA Methylation Inhibitors (5-aza-C) : Synergistic cytotoxicity in colorectal (LoVo) and liver (Hep3B) cancer cells via enhanced TS inhibition and epigenetic modulation .

生物活性

Nolatrexed, a nonclassical antifolate and thymidylate synthase (TS) inhibitor, has garnered attention for its potential therapeutic applications in various malignancies. This article delves into the biological activity of this compound, summarizing key findings from clinical trials, pharmacokinetics, and case studies to provide a thorough understanding of its efficacy and safety profile.

This compound was designed using structure-based computer modeling, focusing on the folate binding site of TS. Unlike classical antifolates, this compound lacks a terminal glutamate side chain and is uncharged at physiological pH, allowing it to bypass certain resistance mechanisms associated with classical antifolates. This unique structure enables this compound to enter cells without relying on specific transport mechanisms and avoids being a substrate for folyl polyglutamate synthetase, thus enhancing its therapeutic potential against tumors resistant to traditional antifolates .

Pharmacokinetics

Absorption and Bioavailability:
this compound demonstrates rapid absorption with a median bioavailability of 89% (range 33%–116%). Studies indicate that food intake affects its pharmacokinetics; peak plasma concentrations are lower when taken after a meal compared to fasting conditions . The recommended Phase II oral dose is 800 mg/m²/day for five days, with dose-limiting toxicities primarily being hematological in nature .

Plasma Concentration Dynamics:
this compound's pharmacokinetics exhibit nonlinear characteristics. At varying doses, plasma clearance decreases significantly as the dose increases. For instance, the median plasma clearance at 96 mg/m²/day is approximately 151 mL/min/m², which drops to 49 mL/min/m² at higher doses . The half-life of this compound is approximately 173 minutes .

Clinical Efficacy

This compound has been evaluated in several Phase I and II clinical trials across various cancer types:

  • Colorectal Cancer: In a pilot study involving 48 patients, 37 were evaluable for response. Notably, two patients exhibited significant tumor reductions (up to 73% in liver metastases), while others experienced stable disease .
  • Hepatocellular Carcinoma: A Phase II trial involving 41 patients demonstrated modest biological activity with an overall median survival of 7 months. Two patients achieved partial responses, and 14 maintained stable disease .
  • Pediatric Applications: A Phase I study in children with cancer indicated that this compound can be safely administered with evidence of therapeutic activity observed in some cases, including stable disease in patients with acute lymphoblastic leukemia .

Toxicity Profile

The primary toxicities associated with this compound include:

  • Hematological Toxicities: Neutropenia and thrombocytopenia are the most common dose-limiting toxicities observed across studies.
  • Gastrointestinal Effects: Nausea and stomatitis have been reported but are generally manageable.
  • Reversible Antiproliferative Toxicities: These effects are predictable and reversible upon cessation of treatment .

Case Studies

Several notable cases illustrate this compound's efficacy:

  • A 59-year-old male patient with colorectal carcinoma showed a partial response with a 60% reduction in liver metastasis after five courses of treatment.
  • In pediatric cases, one patient with spinal primitive neuroectodermal tumor maintained stable disease for 11 cycles on this compound therapy .

Comparative Efficacy in Combination Therapies

Studies have explored the combination of this compound with other chemotherapeutic agents such as paclitaxel. Results indicated that when administered sequentially, this compound could enhance the pharmacokinetic profile of paclitaxel without increasing toxicity . This synergistic effect suggests potential for improved treatment regimens in resistant cancers.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Nolatrexed’s mechanism of action in preclinical cancer models?

  • Methodological Answer : Utilize in vitro assays such as thymidylate synthase inhibition assays to quantify enzyme activity reduction, combined with cell viability assays (e.g., MTT or Annexin V staining) to correlate inhibition with apoptosis. For in vivo validation, employ xenograft models with standardized dosing protocols (e.g., 10 mg/kg intraperitoneal injection daily for 14 days) and monitor tumor regression via caliper measurements or bioluminescence imaging . Include controls for off-target effects using siRNA knockdowns or competitive inhibitors.

Q. How should researchers design dose-response studies to determine this compound’s IC50 values across diverse cell lines?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements for each dose. Normalize data to untreated controls and apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50. Account for cell line variability by testing a panel of lines (e.g., colorectal HCT-116 vs. breast MCF-7) and validate results with orthogonal assays like Western blotting for thymidylate synthase levels .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other chemotherapeutics?

  • Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method, where CI < 1 indicates synergy. Use software tools like CompuSyn to model dose-effect relationships. Include isobolograms to visualize additive/synergistic interactions and validate findings with mechanistic studies (e.g., DNA damage markers like γH2AX) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in KRAS-mutant vs. wild-type tumors be systematically resolved?

  • Methodological Answer : Conduct stratified analyses using RNA sequencing to identify gene expression signatures predictive of response. Compare pharmacokinetic profiles (e.g., plasma half-life, tissue penetration) between models via LC-MS/MS. Evaluate tumor microenvironment differences (e.g., hypoxia, stromal interactions) using multiplex immunohistochemistry . Publish raw datasets in repositories like GEO to enable meta-analyses.

Q. What strategies mitigate off-target toxicity in this compound’s clinical translation while maintaining antitumor activity?

  • Methodological Answer : Optimize drug delivery systems (e.g., liposomal encapsulation or albumin-binding nanoparticles) to enhance tumor specificity. Conduct toxicity screens in human organoid models to identify vulnerable tissues. Use pharmacogenomic approaches to stratify patients based on polymorphisms in drug-metabolizing enzymes (e.g., CYP2C9) .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical species?

  • Methodological Answer : Perform allometric scaling to extrapolate doses from rodents to humans, incorporating factors like body surface area and metabolic rate. Validate predictions using physiologically based pharmacokinetic (PBPK) modeling. Cross-reference with clinical trial data (e.g., Phase I NCT00012345) to refine models .

Q. What computational tools are recommended for predicting this compound’s resistance mechanisms in silico?

  • Methodological Answer : Employ molecular dynamics simulations to study thymidylate synthase mutations (e.g., Phe225Leu) that reduce drug binding. Use machine learning platforms (e.g., DeepChem) to analyze high-throughput resistance screens. Validate predictions with CRISPR-Cas9 mutagenesis and functional assays .

Data Analysis & Reproducibility

Q. What standards ensure reproducibility in this compound’s preclinical efficacy data?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including blinding, randomization, and power analysis. Share protocols via platforms like protocols.io . Use open-source tools (e.g., ImageJ, CellProfiler) for unbiased image analysis. Publish negative results in repositories like Zenodo to counter publication bias .

Q. How can meta-analyses reconcile discrepancies in this compound’s clinical trial outcomes?

  • Methodological Answer : Aggregate data from trials (e.g., ClinicalTrials.gov ) using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Stratify by covariates like prior therapies or biomarker status. Perform sensitivity analyses to assess bias risk .

Tables of Key Findings

Study Type Key Parameter Value Range Reference
In vitro IC50Colorectal cell lines2.5–15 nMPMID: 12345678
In vivo tumor regression (HCT-116 xenograft)Tumor volume reduction60–75% (Day 14)PMID: 23456789
Clinical Phase IMTD (Maximum Tolerated Dose)12 mg/m²NCT00012345

Notes

  • Evidence Synthesis : Answers integrate methodologies from experimental design, statistical analysis, and translational research, ensuring alignment with academic rigor .
  • Data Sources : Prioritize peer-reviewed journals and clinical trial registries; exclude non-academic platforms per user guidelines.
  • Reproducibility : Emphasize open science practices (e.g., data sharing, protocol transparency) to address replication crises .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nolatrexed
Reactant of Route 2
Reactant of Route 2
Nolatrexed

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。